molecular formula C13H14FNO B2695046 N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide CAS No. 2361642-54-6

N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide

Cat. No.: B2695046
CAS No.: 2361642-54-6
M. Wt: 219.259
InChI Key: WRSPHGUQWUGBQY-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a fluorophenyl group attached to a cyclobutyl ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide typically involves the reaction of 4-fluorophenylcyclobutylamine with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-Fluorophenyl)cyclobutyl]prop-2-enamide
  • N-[1-(2-Fluorophenyl)cyclobutyl]prop-2-enamide
  • N-[1-(4-Chlorophenyl)cyclobutyl]prop-2-enamide

Uniqueness

N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide is unique due to the presence of the 4-fluorophenyl group, which can influence its chemical reactivity and biological activity. The position of the fluorine atom can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)cyclobutyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c1-2-12(16)15-13(8-3-9-13)10-4-6-11(14)7-5-10/h2,4-7H,1,3,8-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSPHGUQWUGBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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